molecular formula C13H12N2O4S B7471370 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid

3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid

Cat. No.: B7471370
M. Wt: 292.31 g/mol
InChI Key: WIEGXBDBHGPEMP-UHFFFAOYSA-N
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Description

3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol This compound features a benzoic acid moiety linked to a sulfamoyl group, which is further connected to a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 5-methyl-2-pyridinesulfonamide with a suitable chlorinating agent to form the corresponding sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-aminobenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the pyridine ring.

Scientific Research Applications

3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid: Similar structure but with the sulfonamide group at the 4-position of the benzoic acid.

    3-[(4-Methylpyridin-2-yl)sulfamoyl]benzoic acid: Similar structure but with the methyl group at the 4-position of the pyridine ring.

Uniqueness

3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid is unique due to the specific positioning of the methyl group on the pyridine ring and the sulfonamide group on the benzoic acid. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(5-methylpyridin-2-yl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-9-5-6-12(14-8-9)15-20(18,19)11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEGXBDBHGPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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